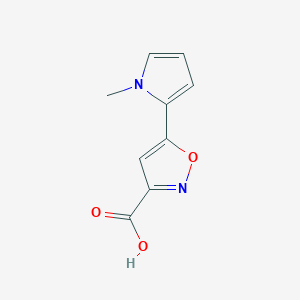

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Overview

Description

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid, also known as MPI or MIPC, is a chemical compound that has gained attention in the fields of medicinal. It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .

Synthesis Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O3. The InChI code is 1S/C9H8N2O3/c1-11-4-2-3-7 (11)8-5-6 (9 (12)13)10-14-8/h2-5H,1H3, (H,12,13) .Chemical Reactions Analysis

This compound is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Physical And Chemical Properties Analysis

The molecular weight of this compound is 192.17 g/mol. It is a solid at room temperature .Scientific Research Applications

Synthesis and Reactivity

- Synthesis of α-Aminopyrrole Derivatives: Methyl 5-aminopyrrole-3-carboxylates are synthesized from 4-methyleneisoxazol-3-ones via a process involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This synthesis demonstrates the reactivity of diazo compounds and carbenes in producing pyrrole-containing products (Galenko et al., 2019).

Catalysis and Domino Reactions

- Domino Transformation to Pyrrole Derivatives: A domino reaction of 5-alkoxy- or 5-aminoisoxazoles with 1,3-diketones, under metal relay catalysis, yields 4-acylpyrrole-2-carboxylic acid derivatives. This process highlights the utility of isoxazoles in facilitating the synthesis of pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).

Heterocyclic Chemistry and Novel Compounds

- Synthesis of Isoxazolo-[5,4-d]pyrimidine Derivatives: Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones are synthesized from ethyl 5-amino-3-methyl-4-isoxazole carboxylate, demonstrating the potential of isoxazoles in generating novel heterocyclic systems (Bamoharram et al., 2010).

Material Science and Nanotechnology

- Functionalized Magnetic Nanocatalysts: Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles are used as catalysts in synthesizing new heterocyclic systems. This highlights the role of isoxazoles in the development of green magnetic nanocatalytic procedures (Poormirzaei, 2020).

Pharmaceutical Research

- Antidepressant Drug Structure Analysis: The crystal and molecular structure of an antidepressant drug featuring an isoxazole carboxylic acid derivative is analyzed, showing the pharmaceutical relevance of such compounds (İde et al., 1996).

Biochemical Applications

- Synthesis of Antitumor Compounds: The synthesis of isoxazolyl- and isothiazolylcarbamides with antitumor activity from isoxazol-3-carboxylic acids demonstrates the application of these compounds in developing potential cancer therapies (Potkin et al., 2014).

Safety and Hazards

properties

IUPAC Name |

5-(1-methylpyrrol-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-4-2-3-7(11)8-5-6(9(12)13)10-14-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRLYKWPVBTLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

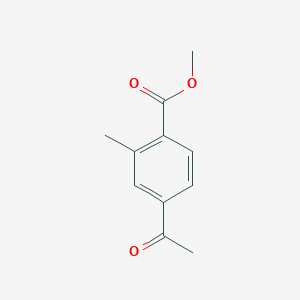

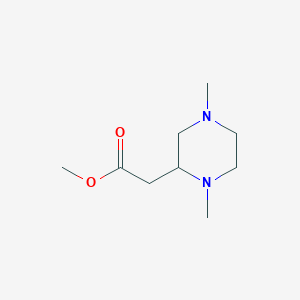

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole](/img/structure/B1473573.png)